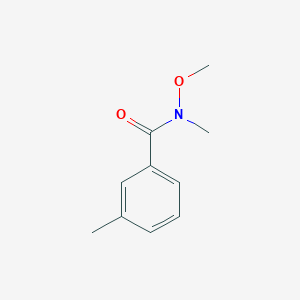

N-Methoxy-N,3-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZITUZDRMDNBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457548 | |

| Record name | N-Methoxy-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135754-82-4 | |

| Record name | N-Methoxy-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of N-Methoxy-N,3-dimethylbenzamide from 3-Methylbenzoic Acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and widely applicable method for the synthesis of N-methoxy-N,3-dimethylbenzamide, a Weinreb amide, commencing from 3-methylbenzoic acid. Weinreb amides are exceptionally valuable intermediates in modern organic synthesis, prized for their ability to react cleanly with organometallic reagents to yield ketones without the common problem of over-addition.[1][2][3] This document details a field-proven protocol centered on the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI), followed by coupling with N,O-dimethylhydroxylamine. We will explore the underlying reaction mechanisms, provide a detailed, step-by-step experimental procedure, and discuss critical process parameters and safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the preparation of this important synthetic building block.

Introduction: The Strategic Importance of Weinreb Amides

The conversion of carboxylic acids to ketones is a fundamental transformation in organic chemistry. However, traditional methods involving the direct reaction of acid derivatives like esters or acyl chlorides with organometallic reagents (e.g., Grignard or organolithium reagents) are often plagued by poor yields.[3] The primary issue is that the ketone product formed is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of tertiary alcohol byproducts.

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm amide (N-methoxy-N-methylamide) provides an elegant solution to this challenge.[2] The unique feature of a Weinreb amide is its ability to react with an organometallic reagent to form a stable, five-membered chelated tetrahedral intermediate.[2][3] This intermediate resists further nucleophilic attack and does not collapse to the ketone until a deliberate aqueous workup is performed.[1][3] This controlled reactivity makes Weinreb amides indispensable tools for the precise synthesis of ketones and aldehydes.[1][4]

This guide focuses on the synthesis of this compound, a specific Weinreb amide derived from 3-methylbenzoic acid. The protocol described herein utilizes 1,1'-carbonyldiimidazole (CDI) as a mild and effective activating agent, which offers significant advantages over harsher reagents like thionyl chloride or oxalyl chloride, especially when sensitive functional groups are present.[5]

Synthetic Strategy and Mechanism

The overall transformation from 3-methylbenzoic acid to this compound is a two-step, one-pot process involving:

-

Activation: The carboxylic acid is activated by reacting it with an appropriate coupling agent.

-

Coupling: The activated intermediate reacts with N,O-dimethylhydroxylamine to form the final amide product.

The Role of Carbonyldiimidazole (CDI) Activation

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid's hydroxyl group must first be converted into a good leaving group. While many reagents can achieve this, 1,1'-carbonyldiimidazole (CDI) is an excellent choice for its mild reaction conditions and the innocuous nature of its byproducts.[7]

The activation mechanism proceeds as follows:

-

The carboxylic acid (3-methylbenzoic acid) attacks one of the carbonyl carbons of CDI.

-

This leads to the formation of a mixed anhydride intermediate.

-

This intermediate is unstable and rapidly extrudes carbon dioxide and an imidazole molecule to form a highly reactive N-acylimidazolide species.[8] This is the key activated intermediate in the reaction.

An important advantage of using CDI is that the byproducts of the activation step are carbon dioxide gas and water-soluble imidazole, which simplifies purification significantly compared to methods that use carbodiimides like DCC, which produces difficult-to-remove dicyclohexylurea byproduct.[8][9]

Nucleophilic Acyl Substitution

Once the N-acylimidazolide is formed, N,O-dimethylhydroxylamine is introduced. It acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. The imidazole group is displaced as a leaving group, yielding the desired this compound.

The complete reaction flow is illustrated below.

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for CDI-mediated Weinreb amide synthesis.[5]

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. CDI is moisture-sensitive and corrosive.[7] Dichloromethane (DCM) is a suspected carcinogen.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Methylbenzoic acid | 136.15 | 5.00 g | 36.7 | 1.0 |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 6.56 g | 40.4 | 1.1 |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 3.96 g | 40.6 | 1.1 |

| Dichloromethane (DCM), Anhydrous | 84.93 | 125 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |

| Brine (Saturated NaCl) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzoic acid (5.00 g, 36.7 mmol, 1.0 equiv.).

-

Dissolution and Activation: Add anhydrous dichloromethane (125 mL) to the flask. Stir the resulting solution (or suspension) at room temperature under a nitrogen or argon atmosphere. Add 1,1'-carbonyldiimidazole (6.56 g, 40.4 mmol, 1.1 equiv.) in a single portion.

-

Activation Period: Allow the solution to stir at room temperature for 45-60 minutes to ensure complete activation.

-

Amine Addition: To the activated solution, add N,O-dimethylhydroxylamine hydrochloride (3.96 g, 40.6 mmol, 1.1 equiv.) in one portion. The solution will likely become cloudy or form a slurry.

-

Expert Insight: Although some protocols add a tertiary amine base to free the N,O-dimethylhydroxylamine from its HCl salt, the imidazole byproduct from the activation step is sufficiently basic to accomplish this in situ.

-

-

Coupling Reaction: Allow the reaction mixture to stir at room temperature for at least 6 hours. For convenience, the reaction can be stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: a. Quench the reaction by adding 50 mL of 1 M HCl solution to the flask and stir vigorously for 10 minutes.[5] b. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of DCM. c. Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and 50 mL of saturated sodium bicarbonate solution.[5] d. Finally, wash the organic layer with 50 mL of brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved via flash column chromatography on silica gel. The product is typically a colorless or pale yellow oil.

Mechanistic Visualization

The core of this synthesis lies in the CDI-mediated coupling. The following diagram illustrates the key mechanistic steps from the activated intermediate to the final product.

Caption: Key mechanistic steps in the synthesis.

Trustworthiness and Validation

The protocol described is a self-validating system. The successful formation of the N-acylimidazolide is visually indicated by the cessation of CO₂ evolution and the formation of a clear solution. The subsequent work-up procedure is designed to systematically remove all byproducts and unreacted starting materials.

-

Acidic Wash (1 M HCl): Removes unreacted imidazole and any other basic impurities.

-

Basic Wash (Sat. NaHCO₃): Removes any unreacted 3-methylbenzoic acid.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5]

Expected yield for this procedure is typically in the range of 70-90%, depending on the purity of starting materials and precision of the execution.

Conclusion

The synthesis of this compound from 3-methylbenzoic acid via CDI activation is a highly efficient, reliable, and mild procedure suitable for both small-scale research and larger-scale process development. The method avoids harsh reagents, proceeds under ambient conditions, and features a straightforward work-up with easily removable byproducts. The resulting Weinreb amide is a stable and versatile intermediate, perfectly primed for the synthesis of 3-methylphenyl ketones through controlled addition of organometallic reagents, thereby serving as a critical tool in the synthetic chemist's arsenal.

References

-

TutorChase. How do you prepare a Weinreb amide?. TutorChase Chemistry Resources. [Link]

- Staab, H. A. (1962). Syntheses Using Heterocycles, Part XXVII: Syntheses of Amides and Peptides Using N,N'-Carbonyldiimidazole. Angewandte Chemie International Edition in English, 1(7), 351-367. (Note: While a direct link to the full text may be paywalled, the mechanistic information is widely cited and available in summaries.)

-

Scribd. CDI Amide Coupling. [Link]

-

Fisher Scientific. Amide Synthesis. Fisher Scientific Technical Resources. [Link]

-

Wikipedia. Carbonyldiimidazole. [Link]

-

WordPress. Carbonyldiimidazole (CDI). Organic Chemistry Resources. [Link]

-

Gouverneur, V., & Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. [Link]

-

YouTube. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]

-

Al-Ja'de, I. A. A., & Ali, H. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 173-186. [Link]

-

Taylor & Francis Online. One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]

-

ResearchGate. One-pot activation and amidation of carboxylic acids with acetylene. [Link]

-

Medium. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

-

Sensation-Chemicals. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

-

Wikipedia. N,O-Dimethylhydroxylamine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. tutorchase.com [tutorchase.com]

- 10. scribd.com [scribd.com]

Introduction: The Strategic Value of N-Methoxy-N,3-dimethylbenzamide in Modern Synthesis

An In-depth Technical Guide to N-Methoxy-N,3-dimethylbenzamide

This compound is a specialized chemical compound belonging to the highly valued class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group has become an indispensable tool for organic chemists, particularly within pharmaceutical and fine chemical research.[1][2] Its utility stems from a unique combination of stability and controlled reactivity. Unlike more reactive acylating agents that are prone to over-addition with organometallic reagents, the Weinreb amide facilitates the clean synthesis of ketones and aldehydes, crucial intermediates in the construction of complex molecular architectures.[3][4] This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities.

Core Molecular and Physicochemical Profile

This compound is a disubstituted aromatic compound. Its structure features a benzoyl group with a methyl substituent at the 3-position of the aromatic ring and an N-methoxy-N-methylamide group attached to the carbonyl carbon. This specific arrangement of functional groups dictates its physical properties and chemical behavior.

Data Presentation: Key Properties and Identifiers

The following table summarizes the core physicochemical data for this compound. Data for its isomer, N-Methoxy-N,4-dimethylbenzamide, is included for comparison where direct data is unavailable.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Synonyms | 3-Methyl-N-methoxy-N-methylbenzamide | - |

| Molecular Formula | C₁₀H₁₃NO₂ | [5][6] |

| Molecular Weight | 179.22 g/mol | [5][6] |

| CAS Number | 88311-33-3 | - |

| Appearance | Expected to be a colorless liquid | Inferred from isomers[5] |

| Density | ~1.07 - 1.085 g/cm³ at 25 °C | Inferred from isomers[] |

| Boiling Point | > 70 °C at 0.1 mmHg | Inferred from N-Methoxy-N-methylbenzamide |

| Refractive Index | ~1.533 at 20 °C | Inferred from N-Methoxy-N-methylbenzamide |

| Purity | Typically >95% (GC) | [5] |

Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural elucidation is paramount in synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a baseline for experimental verification.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton environment:

-

Aromatic Protons (4H): The protons on the benzene ring will appear in the δ 7.1-7.6 ppm region. Due to the 1,3-disubstitution pattern, they will exhibit a complex splitting pattern.

-

N-Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around δ 3.5-3.6 ppm.

-

N-Methyl Protons (-NCH₃, 3H): A distinct singlet will appear slightly upfield, typically around δ 3.3-3.4 ppm.[8]

-

Aryl-Methyl Protons (Ar-CH₃, 3H): A singlet corresponding to the methyl group on the benzene ring will be present around δ 2.4 ppm.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will corroborate the structure with the following key resonances:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 168-172 ppm.[9]

-

Aromatic Carbons (6C): Multiple signals between δ 125-142 ppm. The carbon attached to the methyl group and the carbonyl group will be distinct.

-

N-Methoxy Carbon (-OCH₃): A signal around δ 61 ppm.[9]

-

N-Methyl Carbon (-NCH₃): A signal around δ 34 ppm.[9]

-

Aryl-Methyl Carbon (Ar-CH₃): A signal around δ 21 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

C=O Stretch (Amide): A strong, sharp absorption band is expected in the region of 1640-1660 cm⁻¹.[8] This is a hallmark of the Weinreb amide.

-

C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals will appear just below 3000 cm⁻¹.

-

C-N Stretch: Expected in the 1380-1400 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.

-

Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at m/z = 179.

-

Key Fragments: A prominent fragment corresponds to the acylium ion [M - N(OCH₃)CH₃]⁺ or [3-CH₃C₆H₄CO]⁺ at m/z = 119, which is often the base peak.[8]

Chemical Properties and Reactivity: The Weinreb Amide Advantage

The synthetic power of this compound lies in its identity as a Weinreb amide. This functionality allows for controlled acylation reactions with highly reactive organometallic reagents.

Mechanism of Ketone Synthesis

The primary application of Weinreb amides is the synthesis of ketones from organolithium or Grignard reagents.[4][10] The reaction proceeds via a stable, five-membered cyclic intermediate formed by chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen.[1] This tetrahedral intermediate is stable at low temperatures and does not collapse to form the ketone until an aqueous workup is performed.[10] This stability prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol.[1][4]

Mandatory Visualization: Weinreb Ketone Synthesis Pathway

Caption: Reaction pathway for Weinreb amide acylation.

Reduction to Aldehydes

Another key transformation is the reduction of the Weinreb amide to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) will reduce the amide to the corresponding aldehyde without over-reduction to the alcohol, again due to the stability of the chelated intermediate.[2][10]

Experimental Protocols: Synthesis of this compound

The synthesis of Weinreb amides is straightforward and can be achieved from various starting materials, most commonly from the corresponding carboxylic acid.[9][10]

Synthesis via Carboxylic Acid Coupling

This protocol describes a reliable method starting from 3-methylbenzoic acid using a standard peptide coupling agent.

Materials:

-

3-Methylbenzoic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Add triethylamine (TEA) (1.3 eq) to the mixture, followed by the addition of EDCI (1.5 eq).

-

Allow the reaction to stir at room temperature for 18-24 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting oil via silica gel column chromatography if necessary.

Mandatory Visualization: Synthesis Workflow Diagram

Caption: Step-by-step synthesis of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial. Based on data for analogous compounds, this compound should be handled with care.

-

Hazards: The compound is expected to cause skin irritation and serious eye irritation.[6] Inhalation of vapors may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.

-

First Aid:

Conclusion

This compound is a versatile and highly effective synthetic intermediate. Its status as a Weinreb amide provides a reliable method for the synthesis of ketones and aldehydes, avoiding the common pitfalls of over-addition associated with more traditional acylating agents.[1][3] The straightforward synthesis and predictable reactivity make it an authoritative and trustworthy tool for medicinal chemists and researchers in drug development, enabling the efficient construction of complex target molecules. A thorough understanding of its spectroscopic and chemical properties, as detailed in this guide, is essential for its successful application in the laboratory.

References

-

PubChem. 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Current Protocols in Nucleic Acid Chemistry. Weinreb amides. 2007. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Available from: [Link]

-

PubChem. N-Methoxy-N,4-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). 2020. Available from: [Link]

-

KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available from: [Link]

-

Chem Service. SAFETY DATA SHEET - N,N-Dimethylbenzamide. 2016. Available from: [Link]

-

PrepChem.com. Synthesis of N,N-dimethyl-3-methoxybenzylamine. Available from: [Link]

-

Wikipedia. Weinreb ketone synthesis. Available from: [Link]

-

Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. 2002. Available from: [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. N-Methoxy-N,4-dimethylbenzamide | CymitQuimica [cymitquimica.com]

- 6. N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Weinreb amides [pubsapp.acs.org]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to N-Methoxy-N,3-dimethylbenzamide: A Versatile Weinreb Amide for Advanced Organic Synthesis

This guide provides an in-depth exploration of N-Methoxy-N,3-dimethylbenzamide, a specialized Weinreb amide, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights into its role as a powerful tool in modern organic chemistry.

The Strategic Advantage of Weinreb Amides in Carbonyl Chemistry

The precise and controlled formation of carbon-carbon bonds is a cornerstone of organic synthesis. A significant challenge in this domain has been the over-addition of highly reactive organometallic reagents to carbonyl compounds, leading to the formation of undesired tertiary alcohols instead of the target ketones or aldehydes. The advent of the Weinreb amide, an N-methoxy-N-methylamide, by Steven M. Weinreb and Steven Nahm in 1981, marked a paradigm shift in addressing this challenge.

The unique structural feature of a Weinreb amide is its ability to form a stable five-membered chelated intermediate upon nucleophilic attack by an organometallic reagent.[1] This intermediate is remarkably stable at low temperatures, preventing the collapse of the tetrahedral intermediate and subsequent over-addition.[1] Upon aqueous workup, this chelate readily hydrolyzes to furnish the desired ketone in high yield.[1] Furthermore, Weinreb amides can be selectively reduced to aldehydes using hydride reagents, further highlighting their versatility.[1][2] This level of control has established the Weinreb amide as an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][4]

This compound: A Closer Look

This compound is a specific iteration of the Weinreb amide functional group, incorporating a methyl group at the 3-position of the benzoyl ring. This substitution can influence the electronic and steric properties of the molecule, potentially impacting its reactivity and solubility. The presence of the 3-methyl group can offer advantages in specific synthetic contexts, such as modifying the pharmacokinetic profile of a target molecule in drug discovery or fine-tuning the reactivity of the amide.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and comparison with closely related analogs like N-Methoxy-N,4-dimethylbenzamide (CAS 122334-36-5) and N-Methoxy-N-methylbenzamide (CAS 6919-61-5).[5][6]

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |

| Boiling Point | Expected to be similar to related benzamides |

| CAS Number | Not definitively assigned in public databases |

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound can be efficiently achieved from commercially available 3-methylbenzoic acid. The following protocol is based on well-established methods for Weinreb amide formation using peptide coupling reagents.[2][7]

Experimental Protocol

Reaction Scheme:

Materials and Equipment:

-

3-Methylbenzoic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzoic acid (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 eq).

-

Base Addition: Slowly add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and O-methyl groups of the Weinreb amide moiety, and the methyl group on the benzene ring. The signals for the N-methyl and O-methyl protons may appear as sharp singlets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Reactivity and Mechanism: The Key to Controlled Synthesis

The utility of this compound lies in its controlled reactivity with organometallic reagents and reducing agents.

Reaction with Organometallic Reagents to Form Ketones

When treated with Grignard reagents (R-MgX) or organolithium reagents (R-Li), this compound undergoes nucleophilic addition to the carbonyl carbon. This forms a stable tetrahedral intermediate that is chelated by the metal ion. This chelation prevents the elimination of the N-methoxy-N-methylamino group and subsequent over-addition of the nucleophile. Acidic workup then hydrolyzes the intermediate to yield the corresponding ketone.

// Nodes Start [label="this compound + R-MgX"]; Intermediate [label="Stable Chelated\nTetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Workup [label="Aqueous\nWorkup (H₃O⁺)"]; Product [label="Ketone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Nucleophilic\nAddition"]; Intermediate -> Workup; Workup -> Product [label="Hydrolysis"]; }

Caption: Reaction workflow for ketone synthesis using this compound.

Reduction to Aldehydes

This compound can be selectively reduced to the corresponding 3-methylbenzaldehyde using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). Similar to the reaction with organometallics, a stable chelated intermediate is formed, which upon workup yields the aldehyde.

// Nodes Start [label="this compound"]; Reduction [label="Reduction\n(e.g., LiAlH₄, DIBAL-H)"]; Intermediate [label="Stable Aluminum\nAminal Intermediate"]; Workup [label="Aqueous Workup"]; Product [label="3-Methylbenzaldehyde", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reduction; Reduction -> Intermediate; Intermediate -> Workup; Workup -> Product; }

Caption: General workflow for the reduction of this compound to an aldehyde.

Applications in Drug Development and Complex Synthesis

The precise control offered by this compound makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The 3-methyl group can serve as a crucial structural element for optimizing the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. Its ability to introduce a 3-methylbenzoyl moiety allows for the construction of intricate molecular architectures with high fidelity.[8][9]

Conclusion

This compound exemplifies the power and precision of Weinreb amide chemistry. Its ability to undergo clean and controlled reactions with a wide range of nucleophiles and reducing agents makes it a highly valuable and versatile tool for organic chemists. The straightforward synthesis and stable nature of this reagent, coupled with the predictable reactivity of the Weinreb amide functionality, ensure its continued importance in the synthesis of ketones, aldehydes, and complex molecular scaffolds for drug discovery and beyond.

References

- Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from [Link]

-

KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

-

Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

-

National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methoxy-N,4-dimethylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from [Link]

- Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.

- Google Patents. (n.d.). Synthetic method of 2-nitro-3-methylbenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 3-Methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

-

ResearchGate. (2014). Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-MethylBenzoic Acid. PubChem Compound Database. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

Sources

- 1. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. | Semantic Scholar [semanticscholar.org]

- 2. 3,N-DIMETHOXY-N-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Methoxy-N,4-dimethylbenzamide | CymitQuimica [cymitquimica.com]

- 6. N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 8. srinichem.com [srinichem.com]

- 9. 3-Methoxy-2-MethylBenzoic Acid | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of Weinreb ketone synthesis using "N-Methoxy-N,3-dimethylbenzamide"

<An In-Depth Technical Guide to the Weinreb Ketone Synthesis: Mechanism and Application of N-Methoxy-N,3-dimethylbenzamide

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yielding method for the synthesis of ketones from carboxylic acid derivatives. This guide offers an in-depth exploration of the core mechanistic principles that underpin this reaction's efficacy, with a specific focus on the use of this compound as a representative substrate. We will dissect the critical role of the N-methoxy-N-methylamide (Weinreb amide) functionality in preventing the over-addition of organometallic reagents, a common pitfall in traditional ketone syntheses. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this invaluable synthetic tool.

Introduction: The Challenge of Ketone Synthesis and the Weinreb Solution

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Historically, the direct acylation of highly reactive organometallic reagents (such as Grignard or organolithium reagents) with carboxylic acid derivatives like acid chlorides or esters has been fraught with challenges.[3][4] The primary issue is the propensity for over-addition; the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][3]

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the use of N-methoxy-N-methylamides, now ubiquitously known as Weinreb amides.[1][5] This methodology effectively circumvents the over-addition problem, allowing for the clean and high-yield synthesis of ketones.[4][6] The unique stability of a key reaction intermediate is the secret to this reaction's success, a topic we will explore in mechanistic detail.[1][7]

The Core Mechanism: Chelation as the Key to Selectivity

The efficacy of the Weinreb ketone synthesis hinges on the formation of a stable tetrahedral intermediate that is resistant to further nucleophilic attack.[1][7] This stability is achieved through chelation of the metal cation (from the organometallic reagent) by both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide.[1][2][6]

Let's dissect the mechanism using this compound as our model substrate:

Step 1: Nucleophilic Addition: The organometallic reagent (e.g., an organolithium or Grignard reagent) adds to the electrophilic carbonyl carbon of the Weinreb amide.[8] This initial step is analogous to the acylation of other carboxylic acid derivatives.

Step 2: Formation of the Stable Tetrahedral Intermediate: This is the crucial, selectivity-determining step. The resulting tetrahedral intermediate is stabilized by the formation of a five-membered chelate ring involving the metal ion (Li⁺ or MgX⁺), the newly formed oxyanion, and the oxygen atom of the N-methoxy group.[1][3][6] This chelated intermediate is significantly more stable than the corresponding intermediate in reactions with esters or acid chlorides.[2][3] Quantum mechanical calculations have affirmed the facile formation and stability of this adduct.[2]

Step 3: Aqueous Workup and Ketone Formation: The stable tetrahedral intermediate persists at low temperatures until an aqueous workup is performed.[1] Protonation of the intermediate leads to the collapse of the tetrahedral structure, elimination of the N-methoxy-N-methylamine moiety, and formation of the desired ketone.[8]

Below is a Graphviz diagram illustrating this pivotal mechanistic pathway.

Caption: The reaction mechanism of the Weinreb ketone synthesis.

Experimental Protocol: A Practical Guide

The following is a generalized, yet detailed, protocol for the synthesis of a ketone from this compound.

Materials:

-

This compound

-

Organometallic reagent (e.g., Grignard reagent or organolithium, typically 1.1-1.5 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Aqueous quenching solution (e.g., saturated ammonium chloride, dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen or argon.

-

Dissolution of the Weinreb Amide: this compound is dissolved in the anhydrous solvent (e.g., THF) and the solution is cooled to a low temperature, typically -78 °C (using a dry ice/acetone bath) or 0 °C (using an ice/water bath), depending on the reactivity of the organometallic reagent.

-

Addition of the Organometallic Reagent: The organometallic reagent is added dropwise to the stirred solution of the Weinreb amide, maintaining the low temperature. The rate of addition should be controlled to prevent a significant exotherm.

-

Reaction Monitoring: The reaction is stirred at the low temperature for a specified period (typically 30 minutes to a few hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.

-

Quenching the Reaction: Once the reaction is deemed complete, it is carefully quenched by the slow, dropwise addition of the aqueous quenching solution while maintaining the low temperature.

-

Workup: The reaction mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

Purification: The crude ketone is then purified by an appropriate method, such as flash column chromatography or distillation, to yield the pure product.

Scope and Limitations

The Weinreb ketone synthesis is renowned for its broad substrate scope and functional group tolerance.[1] A wide variety of organometallic reagents, including aliphatic, aryl, and vinyl Grignard and organolithium reagents, can be successfully employed.[1] The reaction is compatible with many functional groups that might be reactive under other conditions, such as esters, silyl ethers, and N-protected amino acids.[1]

However, some limitations exist. Highly basic or sterically hindered organometallic reagents may lead to side reactions, such as the elimination of the methoxide group.[1]

Data Presentation: A Comparative Overview

The following table provides a representative comparison of yields for the Weinreb ketone synthesis using different classes of organometallic reagents with an aryl Weinreb amide.

| Organometallic Reagent (R-M) | R Group | Typical Yield (%) |

| Phenylmagnesium bromide | Aryl | >90 |

| Methyl lithium | Alkyl | >85 |

| Vinylmagnesium bromide | Vinyl | >80 |

| Isopropylmagnesium chloride | Sterically Hindered Alkyl | 60-75 |

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Conclusion: An Indispensable Tool for Modern Synthesis

The Weinreb ketone synthesis, through its elegant and robust mechanism centered on a stable, chelated tetrahedral intermediate, has established itself as an indispensable method in the synthetic chemist's toolkit.[1][9] Its ability to cleanly and efficiently produce ketones from a wide range of substrates without the plague of over-addition makes it a superior choice for the construction of complex molecules. The use of this compound exemplifies the power and precision of this reaction, enabling the synthesis of valuable ketone building blocks for the pharmaceutical and fine chemical industries.[10]

References

- Grokipedia. Weinreb ketone synthesis.

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Hirao, S., Saeki, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

-

chemeurope.com. Weinreb ketone synthesis. [Link]

-

Wikipedia. Tetrahedral carbonyl addition compound. [Link]

-

Hirao, S., Saeki, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

-

Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. [Link]

-

Mahmoud, M. H., Mohammed, S. A., & Dawood, A. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Mahmoud, M. H., Mohammed, S. A., & Dawood, A. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Research Journal of Chemistry and Environment. [Link]

-

Hirao, S., Saeki, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

-

Mahmoud, M. H., Mohammed, S. A., & Dawood, A. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

-

Treasures @ UT Dallas. synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]

-

Chemiz. (2025, December 5). Weinreb ketone synthesis. [Video]. YouTube. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Tetrahedral carbonyl addition compound - Wikipedia [en.wikipedia.org]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. grokipedia.com [grokipedia.com]

- 7. utd-ir.tdl.org [utd-ir.tdl.org]

- 8. youtube.com [youtube.com]

- 9. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of N-Methoxy-N,3-dimethylbenzamide

Foreword

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. N-Methoxy-N,3-dimethylbenzamide, a substituted Weinreb amide, represents a class of molecules with significant synthetic utility. This guide provides a detailed technical overview of the expected spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document leverages a predictive approach grounded in the empirical data of closely related structural analogs: N-Methoxy-N,4-dimethylbenzamide and N-Methoxy-N-methylbenzamide. This comparative analysis allows for a robust estimation of the spectral features of the target molecule, offering a valuable resource for researchers in its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a derivative of benzoic acid, featuring a Weinreb amide functional group and a methyl substituent at the 3-position of the benzene ring. The Weinreb amide, characterized by its N-methoxy-N-methyl moiety, is a valuable synthetic tool that allows for the controlled formation of ketones from carboxylic acids via organometallic reagents.[1] The presence and position of the methyl group on the aromatic ring are expected to influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of its structural analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | Multiplet | 4H | Aromatic protons |

| ~3.7 | Singlet | 3H | N-OCH₃ |

| ~3.3 | Singlet | 3H | N-CH₃ |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

-

Aromatic Region: The four protons on the benzene ring will likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The meta-substitution pattern will lead to overlapping signals.

-

N-Methoxy and N-Methyl Protons: The protons of the N-methoxy and N-methyl groups are expected to appear as sharp singlets. Based on data for similar Weinreb amides, the N-OCH₃ signal is anticipated around δ 3.7 ppm, and the N-CH₃ signal around δ 3.3 ppm. It is worth noting that in some substituted N-methoxy-N-methylbenzamides, particularly with ortho substituents, restricted rotation around the C-N amide bond can lead to broadening or the appearance of rotameric signals at room temperature.[2]

-

Aromatic Methyl Protons: The methyl group attached to the aromatic ring is expected to resonate as a singlet around δ 2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide carbonyl) |

| ~138 | Quaternary aromatic carbon (C-CH₃) |

| ~136 | Quaternary aromatic carbon (C-C=O) |

| ~132, 129, 128, 125 | Aromatic CH carbons |

| ~61 | N-OCH₃ |

| ~34 | N-CH₃ |

| ~21 | Ar-CH₃ |

-

Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the downfield region, around δ 170 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The two quaternary carbons (one bearing the methyl group and the other the amide group) are expected around δ 138 and 136 ppm, respectively. The four aromatic CH carbons will appear between δ 125-132 ppm.

-

Alkyl Carbons: The N-methoxy carbon is predicted to be around δ 61 ppm, the N-methyl carbon around δ 34 ppm, and the aromatic methyl carbon around δ 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the amide carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970-2930 | Medium | Aliphatic C-H stretch |

| ~1645 | Strong | C=O stretch (Amide) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1000 | Medium | N-O stretch |

-

Carbonyl Stretch: A strong absorption band around 1645 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide group.[3]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected around 3060 cm⁻¹, while aliphatic C-H stretches from the three methyl groups will appear in the 2930-2970 cm⁻¹ region.

-

Aromatic C=C Stretches: Bands in the 1480-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₃NO₂), the expected molecular weight is approximately 179.22 g/mol .[4]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 179 | [M]⁺ (Molecular ion) |

| 148 | [M - OCH₃]⁺ |

| 119 | [CH₃-C₆H₄-CO]⁺ |

| 91 | [CH₃-C₆H₄]⁺ |

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 179.

-

Key Fragmentation Pathways: A common fragmentation pathway for Weinreb amides is the loss of the methoxy group, leading to a fragment at [M - 31]. Another prominent fragmentation would be the cleavage of the N-C(O) bond to give the 3-methylbenzoyl cation at m/z 119. Further fragmentation of this ion by loss of CO would result in the 3-methylphenyl cation at m/z 91.

Fragmentation Pathway of this compound

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended.

Synthesis via Acyl Chloride

A standard method for the preparation of Weinreb amides involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Acid Chloride Formation: 3-Methylbenzoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form 3-methylbenzoyl chloride. The reaction is typically performed neat or in an inert solvent like dichloromethane (DCM) and heated to reflux.

-

Amide Formation: The crude 3-methylbenzoyl chloride is then slowly added to a cooled solution of N,O-dimethylhydroxylamine hydrochloride and a base, such as pyridine or triethylamine, in an inert solvent like DCM.

-

Work-up and Purification: The reaction mixture is quenched with water or a mild aqueous acid, and the organic layer is separated, washed, dried, and concentrated. The final product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Sample Preparation: For ¹H and ¹³C NMR, dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR Sample Preparation: For FT-IR analysis, a thin film of the liquid sample can be prepared between two sodium chloride or potassium bromide plates.

-

MS Sample Preparation: For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent like DCM or ethyl acetate is prepared and injected into the instrument.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound based on the established data of its close structural analogs. The provided NMR, IR, and MS data, along with the outlined synthetic and analytical protocols, serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related Weinreb amides. The principles of spectroscopic interpretation and predictive analysis detailed herein are fundamental to the advancement of chemical research and drug development.

References

- Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(3), 405-411.

-

Semantic Scholar. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N,4-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methoxy-N,4-dimethylbenzamide. Wiley-VCH. Retrieved from [Link]

- Kim, S., & Lee, J. I. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 24(11), 1573-1574.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

- 3. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 4. N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-Methoxy-N,3-dimethylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-N,3-dimethylbenzamide, a member of the Weinreb amide class of reagents, is a valuable intermediate in organic synthesis, prized for its ability to form ketones from organometallic reagents without over-addition.[1][2][3] The efficiency of reactions, purification strategies, and formulation development involving this compound is fundamentally dictated by its solubility in various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles with field-proven methodologies to empower researchers. It offers predictive insights based on physicochemical properties, detailed protocols for both qualitative and quantitative solubility assessment, and a discussion of key influencing factors, thereby serving as an essential resource for its practical application in research and development.

Introduction: The Role and Importance of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are indispensable tools in modern organic chemistry. Their defining feature is the reaction with organolithium or Grignard reagents to produce a stable, chelated tetrahedral intermediate.[1][3][4] This intermediate resists the common problem of over-addition and collapses to the desired ketone only upon aqueous workup. This controlled reactivity makes them superior to other acylating agents like esters or acid chlorides for the synthesis of complex molecules, particularly in pharmaceutical development.

This compound is a specific derivative within this class. Understanding its solubility is not a trivial academic exercise; it is a critical parameter that influences:

-

Reaction Kinetics: The rate and completion of a reaction often depend on the full solubilization of all reagents.

-

Process Scalability: Solvent selection impacts reaction volume, safety, and cost during scale-up.

-

Purification Strategy: Knowledge of solubility is key to developing effective crystallization, extraction, and chromatographic purification methods. The by-products from Weinreb amide synthesis are often water-soluble, which simplifies purification if the desired amide is soluble in an immiscible organic solvent.[1][2]

-

Formulation Development: For drug development professionals, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which guides predictions of a drug's absorption and bioavailability.[5][6]

Physicochemical Profile and Solubility Prediction

Direct experimental data for this compound is sparse. However, we can reliably predict its behavior by analyzing its structure and the properties of its close isomers and parent structures.

Structural Analysis

The molecule consists of three key regions:

-

Aromatic Ring: A nonpolar, hydrophobic benzene ring substituted with a methyl group.

-

Amide Core: A polar N-methoxy-N-methylamide group, which contains polar C=O and C-N bonds and can act as a hydrogen bond acceptor.

-

Methoxy Group: The N-O-CH₃ moiety contributes to the unique stability of the reaction intermediate and adds polarity.

This combination of polar and nonpolar regions suggests that the molecule is moderately polar.

Estimated Physicochemical Properties

The following properties are estimated for this compound based on computational models and data from its close isomer, N-Methoxy-N,4-dimethylbenzamide.[7][8][]

| Property | Estimated Value | Source / Analogue | Significance for Solubility |

| Molecular Formula | C₁₀H₁₃NO₂ | - | - |

| Molecular Weight | 179.22 g/mol | [7] | Larger molecules can be harder to solvate. |

| XLogP3 | ~1.8 | [7] | A positive LogP indicates higher solubility in lipids/nonpolar solvents than in water. A value near 2 suggests a balance, with good solubility in moderately polar to nonpolar organic solvents. |

| Hydrogen Bond Donors | 0 | - | Cannot donate hydrogen bonds, limiting solubility in protic solvents like water or methanol compared to molecules that can. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Methoxy O) | - | Can accept hydrogen bonds from protic solvents, enhancing solubility in alcohols. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | [7] | A relatively low TPSA suggests good miscibility with a range of organic solvents. |

Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the primary predictor of solubility.[10][11] It states that substances with similar intermolecular forces and polarity will be mutually soluble.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and methyl groups will promote solubility, but the polar amide core will detract from it. Solubility is expected to be moderate.

-

Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate, DMF): These solvents cannot donate hydrogen bonds but have significant dipole moments. They are excellent solvents for moderately polar compounds. This compound is expected to be highly soluble in this class.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the compound can accept hydrogen bonds, its inability to donate them and its nonpolar regions may limit solubility compared to polar aprotic solvents. Solubility is expected to be from moderate to high.

-

Aqueous Solvents (e.g., Water): Due to the significant hydrophobic surface area and a LogP value estimated around 1.8, the compound is expected to be poorly soluble to practically insoluble in water.[7]

Diagram: Predicted Solubility Relationships

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility: Protocols

As a Senior Application Scientist, I stress that theoretical prediction must be validated by empirical data. The following protocols are designed to provide robust, reproducible results for researchers in both discovery and development settings.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is used for quick screening and solvent selection for reactions or chromatography.[10][12][13]

Objective: To classify the compound as "Soluble," "Partially Soluble," or "Insoluble" in a range of solvents. A common threshold defines "soluble" as dissolving to a concentration of at least 50 mg/mL.

Methodology:

-

Preparation: Dispense 25 mg of this compound into a series of clean, dry 1-dram vials.

-

Solvent Addition: To the first vial, add the chosen solvent (e.g., Dichloromethane) dropwise, up to 0.5 mL.

-

Agitation: Cap the vial and shake vigorously for 60 seconds.[10] A vortex mixer can be used for consistency.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

-

Documentation: Record the observation in a table.

-

Repetition: Repeat steps 2-5 for each solvent to be tested (e.g., Hexane, Ethyl Acetate, Methanol, Water).

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard equilibrium solubility method, essential for regulatory filings and process development.[5][14] It measures the saturation concentration of the compound in a solvent at a controlled temperature.

Objective: To determine the precise equilibrium solubility (in mg/mL or mol/L) of the compound at a specified temperature (e.g., 25 °C or 37 °C).

Methodology:

-

System Preparation:

-

Addition of Solute: Add an excess amount of this compound to each flask. "Excess" means adding enough solid so that a significant amount remains undissolved at equilibrium. This ensures the solution becomes saturated.

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Begin agitation at a speed sufficient to keep the solid suspended but avoid vortex formation.[5]

-

Allow the system to equilibrate for a sufficient time. For many organic systems, 24 hours is adequate, but 48-72 hours may be necessary to ensure equilibrium is reached. Preliminary experiments can determine the optimal time.[11]

-

-

Sample Collection and Preparation:

-

Stop the shaker and allow the undissolved solid to settle for at least 1 hour inside the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV, qNMR).

-

Quantify the concentration of the compound in the diluted sample against a standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The final solubility is reported as the average of the triplicate measurements (e.g., 150.2 ± 3.5 mg/mL at 25 °C).

-

Diagram: Quantitative Shake-Flask Workflow

Caption: Workflow for quantitative equilibrium solubility.

Factors Influencing Solubility Data

The trustworthiness of a solubility measurement depends on controlling key variables.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all measurements must be performed and reported at a specified, constant temperature.[11] For biopharmaceutical applications, 37 °C is standard.[5][15]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity sample is essential for obtaining accurate data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used for the measurement.

-

Solvent Purity: The presence of water or other contaminants in an organic solvent can significantly alter its solvating properties. Always use high-purity, dry solvents where appropriate.

Conclusion and Recommendations

This compound, as a moderately polar Weinreb amide, is predicted to exhibit excellent solubility in common polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, making them ideal choices for reaction media. Good solubility is also expected in polar protic solvents such as ethanol and methanol. Conversely, it will likely be poorly soluble in highly nonpolar solvents like hexane and virtually insoluble in water.

For any critical application, these predictions must be confirmed experimentally. A rapid qualitative assessment is recommended for initial process screening, followed by the rigorous quantitative shake-flask method for process optimization, scale-up, and regulatory purposes. Adherence to the detailed protocols outlined in this guide will ensure the generation of accurate, reliable, and defensible solubility data, enabling scientists to harness the full synthetic potential of this valuable reagent.

References

- Vertex AI Search result citing a procedure for determining solubility class by adding 0.05 mL or 25 mg of a compound to 0.75 mL of solvent.

- Vertex AI Search result describing a solubility experiment where a sample is stirred for 60 seconds and then observed for dissolution.

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 820515, 3-methoxy-N-methylbenzamide. Available from: [Link].

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link].

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link].

-

World Health Organization. (2018). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1010. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5133773, N-Methoxy-N,4-dimethylbenzamide. Available from: [Link].

-

International Pharmaceutical Federation. FIP Guidelines for Dissolution Testing of Solid Oral Products. Available from: [Link].

-

Al-Ghananeem, A. M. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 706375. Available from: [Link].

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Working document QAS/17.699/Rev.2. Available from: [Link].

-

Chemistry - The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available from: [Link].

-

El-Sayed, M. A. A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available from: [Link].

-

Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. Available from: [Link].

-

ACS Publications. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available from: [Link].

-

U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. youtube.com [youtube.com]

- 5. who.int [who.int]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methoxy-N,4-dimethylbenzamide | CymitQuimica [cymitquimica.com]

- 10. chem.ws [chem.ws]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. fda.gov [fda.gov]

commercial availability and suppliers of "N-Methoxy-N,3-dimethylbenzamide"

An In-depth Technical Guide to N-Methoxy-N,3-dimethylbenzamide: Commercial Availability, Synthesis, and Application

Introduction: The Strategic Value of a Specialized Weinreb Amide

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pursuit of controlled and high-yield transformations is paramount. This compound (CAS No. 135754-82-4) emerges as a key reagent in this context.[1] As a specialized derivative of the N-methoxy-N-methylamide family, commonly known as a Weinreb amide, this compound provides a reliable pathway for the synthesis of ketones, crucial building blocks in the construction of complex molecules.[2][3] This guide offers a comprehensive overview for researchers and drug development professionals on the commercial landscape, technical properties, and practical application of this compound, moving beyond a simple catalog of facts to explain the underlying chemical principles that make it an indispensable tool.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below. Researchers should always verify this information against the Certificate of Analysis (CoA) provided by their supplier.

| Property | Value | Source |

| CAS Number | 135754-82-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | Inferred from structure |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | This compound | Standard Nomenclature |

| Typical Form | Liquid or Oil | [4] |

The Weinreb-Nahm Synthesis: A Mechanism for Controlled Acylation